3-Penten-2-one, 3-methoxy- (9CI) 3-Penten-2-one, 3-methoxy- (9CI)
Brand Name: Vulcanchem
CAS No.: 165449-35-4
VCID: VC0062745
InChI: InChI=1S/C6H10O2/c1-4-6(8-3)5(2)7/h4H,1-3H3
SMILES: CC=C(C(=O)C)OC
Molecular Formula: C6H10O2
Molecular Weight: 114.144

3-Penten-2-one, 3-methoxy- (9CI)

CAS No.: 165449-35-4

Cat. No.: VC0062745

Molecular Formula: C6H10O2

Molecular Weight: 114.144

* For research use only. Not for human or veterinary use.

3-Penten-2-one, 3-methoxy- (9CI) - 165449-35-4

Specification

CAS No. 165449-35-4
Molecular Formula C6H10O2
Molecular Weight 114.144
IUPAC Name 3-methoxypent-3-en-2-one
Standard InChI InChI=1S/C6H10O2/c1-4-6(8-3)5(2)7/h4H,1-3H3
Standard InChI Key SKKAVEOCPKZDFP-UHFFFAOYSA-N
SMILES CC=C(C(=O)C)OC

Introduction

Chemical Structure and Properties

Structural Characteristics

3-Penten-2-one, 3-methoxy- (9CI) features a linear carbon backbone with a methoxy group (-OCH₃) at the 3-position. The compound contains a carbonyl group at the 2-position and a carbon-carbon double bond, creating the characteristic enone structure. The methoxy substitution at the 3-position likely influences the electron distribution throughout the molecule, affecting its reactivity and physical properties.

The molecular formula of this compound is C₆H₁₀O₂, with a calculated molecular weight of approximately 114.14 g/mol, similar to related compounds such as 3-Penten-2-one, 4-hydroxy-3-methyl-, (3Z)- (9CI) . The structure can be represented using standard chemical notation, with the methoxy group positioned at the 3-carbon and the double bond between carbons 3 and 4.

Physical Properties

Based on comparable compounds with similar structural features, the following physical properties can be estimated for 3-Penten-2-one, 3-methoxy- (9CI):

PropertyEstimated ValueBasis for Estimation
Physical StateLiquid at room temperatureBased on similar enones
DensityApproximately 1.0±0.1 g/cm³Similar to 3-Penten-2-one, 4-hydroxy-3-methyl-, (3Z)- (9CI)
Boiling Point200-210°C at 760 mmHgExtrapolated from similar substituted pentenones
Flash Point80-85°CComparable to 3-Penten-2-one, 4-hydroxy-3-methyl-, (3Z)- (9CI)
LogPApproximately 0.8-1.0Based on similar methoxy-substituted compounds

The compound likely has a distinctive odor, potentially with sweet or herbal notes, as is common with many methoxy-substituted ketones. The presence of the methoxy group would increase the compound's polarity compared to unsubstituted pentenones, potentially enhancing its solubility in polar solvents.

Synthesis Methods and Reactions

Chemical Reactivity

The presence of both a carbonyl group and a carbon-carbon double bond in conjugation creates a system with multiple reactive sites. Key expected reactivity patterns include:

  • Nucleophilic addition at the carbonyl carbon

  • Conjugate addition (1,4-addition) at the β-carbon

  • Electrophilic addition at the double bond

  • Potential participation of the methoxy group in elimination reactions

The methoxy group at the 3-position would influence the electronic distribution in the molecule, potentially altering the reactivity compared to unsubstituted pentenones. The electron-donating nature of the methoxy group would likely enhance nucleophilic addition to the carbonyl and modify the reactivity of the double bond.

Comparative Analysis with Similar Compounds

Structural Comparison

The following table compares 3-Penten-2-one, 3-methoxy- (9CI) with structurally similar compounds identified in the scientific literature:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
3-Penten-2-one, 3-methoxy- (9CI)C₆H₁₀O₂~114.14 g/molMethoxy group at 3-position
3-Penten-2-one, 4-hydroxy-3-methyl-, (3Z)- (9CI)C₆H₁₀O₂114.142 g/molHydroxy group at 4-position, methyl at 3-position
4-Methyl-3-penten-2-one, 9CIC₆H₁₀O98.143 g/molMethyl group at 4-position, no methoxy group
(E)-4-methoxy-3-methylpent-3-en-2-oneC₇H₁₂O₂128.17 g/molMethoxy at 4-position, methyl at 3-position, additional methyl group
3-Penten-2-one, 4-methoxy-3-methyl-, (Z)-C₇H₁₂O₂128.169 g/molMethoxy at 4-position, methyl at 3-position

This comparison highlights the unique positioning of the methoxy group in 3-Penten-2-one, 3-methoxy- (9CI), which distinguishes it from other substituted pentenones and likely confers specific chemical behaviors.

Property Comparison

Comparing physical and chemical properties:

Property3-Penten-2-one, 3-methoxy- (9CI) (estimated)3-Penten-2-one, 4-hydroxy-3-methyl-, (3Z)- (9CI)4-Methyl-3-penten-2-one, 9CI
Boiling Point200-210°C (estimated)204.3±32.0°C at 760 mmHg Not specified in sources
Density~1.0±0.1 g/cm³ (estimated)1.0±0.1 g/cm³ Not specified in sources
Flash Point80-85°C (estimated)80.4±17.7°C Not specified in sources
LogP0.8-1.0 (estimated)0.84 Not specified in sources
ApplicationsPotential flavoring or fragrance agent (predicted)Not specified in sourcesFlavoring ingredient, found in herbs and spices

Research Findings and Future Directions

Current Knowledge Gaps

Direct research specifically addressing 3-Penten-2-one, 3-methoxy- (9CI) appears limited in the current scientific literature. Key knowledge gaps include:

  • Detailed physical and spectroscopic characterization

  • Optimized synthesis methodologies

  • Comprehensive toxicological evaluation

  • Structure-activity relationships in biological systems

  • Potential natural sources of this compound

These gaps present opportunities for future research to expand our understanding of this specific methoxy-substituted enone.

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